(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Overview
Description
“®-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound. It is also known as "Thiomorpholine 1,1-dioxide hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been achieved via a three-component SuFEx type reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, ninhydrin-based multicomponent reactions have been used to build versatile scaffolds .Scientific Research Applications
Butadiene Sulphone Chemistry
3-Oxotetrahydrothiophen dioxide, prepared from 3-aminotetrahydrothiophen dioxide through oxidation with hydrogen peroxide and subsequent hydrolysis, shows potential for further chemical transformations. The study discusses its synthesis routes and reactions, highlighting its versatility in organic chemistry (Mason et al., 1967).
Fluorescence Probes Development
The synthesis of novel fluorescence probes for detecting reactive oxygen species indicates the application of related compounds in biological and chemical studies. This research showcases the utility of (R)-3-Aminotetrahydrothiophene 1,1-dioxide derivatives in creating tools for studying highly reactive oxygen species in various biological contexts (Setsukinai et al., 2003).
Catalysis and Organic Synthesis
Research on rhenium(VII) catalysis in Prins cyclization reactions demonstrates the role of related sulfur-containing compounds in facilitating organic synthesis processes. The findings contribute to the understanding of how such catalysts can be applied to generate complex organic molecules with high selectivity and efficiency (Tadpetch & Rychnovsky, 2008).
Analytical and Synthetic Chemistry
The synthesis of both enantiomers of cyclic methionine analogues, including (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids, underlines the compound's significance in producing optically active substances. This research highlights methods for achieving high optical purity and yield, crucial for pharmaceutical and chemical research applications (Oba et al., 2013).
Electrochemical CO2 Reduction
A study on molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction illustrates the application of sulfur-containing compounds in environmental chemistry. This work contributes to the development of efficient catalysts for CO2 conversion processes, showcasing the potential for sustainable chemical practices (Talukdar et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as brinzolamide, a carbonic anhydrase inhibitor, have been reported to target carbonic anhydrase ii (ca-ii) and are used to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .
Mode of Action
For instance, Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .
Biochemical Pathways
Related compounds like brinzolamide are known to affect the carbonic anhydrase pathway, which plays a crucial role in regulating intraocular pressure .
Pharmacokinetics
Similar compounds like meloxicam have a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .
properties
IUPAC Name |
(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.